4-[4-(tert-butyl)benzoyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
Description
This compound features a pyrrole-2-carboxamide core substituted at the 4-position with a 4-(tert-butyl)benzoyl group and an N-(3-pyridinylmethyl) side chain.
Properties
IUPAC Name |
4-(4-tert-butylbenzoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-22(2,3)18-8-6-16(7-9-18)20(26)17-11-19(24-14-17)21(27)25-13-15-5-4-10-23-12-15/h4-12,14,24H,13H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPWMTXSUJRLJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[4-(tert-butyl)benzoyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide, commonly referred to as compound 1, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of compound 1, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H23N3O2
- Molecular Weight : 361.44 g/mol
- CAS Number : 439111-45-2
The compound features a pyrrole ring, a pyridine moiety, and a tert-butyl benzoyl group, which are significant for its biological interactions.
Research indicates that compound 1 exhibits various biological activities primarily through the following mechanisms:
-
Inhibition of Enzymatic Activity :
- Compound 1 acts as an inhibitor of certain enzymes involved in cancer cell proliferation. It has been shown to interfere with the activity of kinases that are crucial for tumor growth.
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Antioxidant Properties :
- The presence of the pyrrole and pyridine structures contributes to its ability to scavenge free radicals, thereby mitigating oxidative stress in cells.
-
Modulation of Cell Signaling Pathways :
- It influences several signaling pathways, including those related to apoptosis and cell cycle regulation, which are pivotal in cancer therapy.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in Table 1:
Case Studies and Research Findings
Several studies have explored the efficacy of compound 1 in different biological contexts:
-
Study on Cancer Cell Lines :
In vitro studies demonstrated that compound 1 significantly reduced the viability of various cancer cell lines, including breast and lung cancers. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. -
Animal Models :
In vivo experiments using xenograft models showed that treatment with compound 1 led to a marked reduction in tumor size compared to control groups. This supports its potential as an anticancer agent. -
Pharmacokinetics :
Research on the pharmacokinetics of compound 1 revealed favorable absorption and distribution characteristics, making it a promising candidate for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Pyrrole 4-Position
4-(4-Methoxybenzoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
- Structural Difference : Replaces the tert-butyl group with a methoxy (-OCH₃) on the benzoyl ring.
- Impact: Electronic Effects: Methoxy is electron-donating via resonance, increasing electron density on the benzoyl ring compared to the tert-butyl group (inductive electron-donating only). Molecular Weight: Lower (335.36 g/mol vs. ~377.19 g/mol) due to reduced bulk .
4-(Cyclopropylcarbonyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
- Structural Difference : Substitutes the benzoyl group with a cyclopropylcarbonyl moiety.
- Impact: Conformational Rigidity: Cyclopropane’s rigid geometry may restrict rotational freedom, altering binding interactions in biological targets.
Variations in the N-Substituent
4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide
- Structural Difference : Replaces the 3-pyridinylmethyl group with a 3-(imidazolyl)propyl chain.
- Molecular Weight: Higher (378.48 g/mol vs. ~377.19 g/mol) due to the propyl linker and imidazole .
4-Butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide
- Structural Difference : Features a butyryl (aliphatic) group instead of benzoyl and a furylmethyl N-substituent.
- Impact: Solubility: Aliphatic butyryl and furan groups may improve solubility in non-polar solvents. Bioactivity: Reduced aromaticity likely diminishes interactions with aromatic enzyme pockets .
Electronic and Functional Group Modifications
N-[3-(1H-Imidazol-1-yl)propyl]-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
- Structural Difference : Replaces tert-butyl with trifluoromethyl (-CF₃) on the benzoyl ring.
- Impact: Electron-Withdrawing Effect: -CF₃ strongly withdraws electrons, altering the benzoyl ring’s electronic landscape.
Molecular Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
